molecular formula C17H18ClN3O2S B8686169 5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide CAS No. 89725-37-1

5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide

Cat. No. B8686169
Key on ui cas rn: 89725-37-1
M. Wt: 363.9 g/mol
InChI Key: YMUBYIIYWMKKTB-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

To 25 ml of 6 N hydrochloric acid was added 5.5 g of 2-amino-4-chloro-5-sulfamylaniline and 6.6 g of 5-phenylvaleric acid and the mixture refluxed for twenty-four hours. The gummy solid was collected by concentration in vacuo and then added to concentrated ammonium hydroxide. The suspension was stirred for twenty minutes, collected by filtration, and suspended in water at 50° C. The solid was collected by filtration, dissolved in methanol, brought to a boil, and charcoal added. The suspension was then filtered through two sheets of filter paper, cooled, and filtered through Celite. Recrystallization from acetonitrile provided 1.0 g of colorless crystals, m.p. 176°-180°.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([Cl:10])[C:7]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:6][C:4]=1[NH2:5].[C:15]1([CH2:21][CH2:22][CH2:23][CH2:24][C:25](O)=O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[Cl:10][C:8]1[C:7]([S:11](=[O:13])(=[O:14])[NH2:12])=[CH:6][C:4]2[NH:5][C:25]([CH2:24][CH2:23][CH2:22][CH2:21][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[N:2][C:3]=2[CH:9]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.5 g
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for twenty-four hours
CUSTOM
Type
CUSTOM
Details
The gummy solid was collected by concentration in vacuo
ADDITION
Type
ADDITION
Details
added to concentrated ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
suspended in water at 50° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through two sheets of filter paper
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)CCCCC2=CC=CC=C2)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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